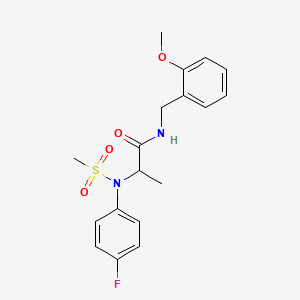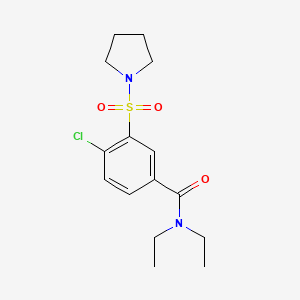
N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by the presence of fluorophenyl, methoxybenzyl, and methylsulfonyl groups attached to an alaninamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the alaninamide backbone, followed by the introduction of the fluorophenyl, methoxybenzyl, and methylsulfonyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N2-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N2-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(4-chlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(4-bromophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(4-methylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C18H21FN2O4S |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H21FN2O4S/c1-13(18(22)20-12-14-6-4-5-7-17(14)25-2)21(26(3,23)24)16-10-8-15(19)9-11-16/h4-11,13H,12H2,1-3H3,(H,20,22) |
Clave InChI |
ZVNTVWDICBZFSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC1=CC=CC=C1OC)N(C2=CC=C(C=C2)F)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12483343.png)
![ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12483344.png)
![4-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483346.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12483355.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(3-phenoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12483356.png)

![N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide](/img/structure/B12483391.png)
![prop-2-yn-1-yl 3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B12483399.png)

![2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B12483405.png)
![Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12483407.png)
![5-chloro-2-methoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12483414.png)
![N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B12483420.png)
![2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12483431.png)
